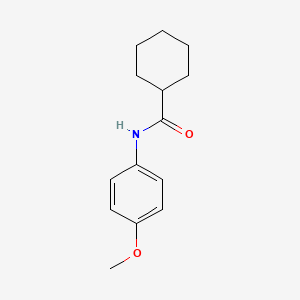

N-(4-methoxyphenyl)cyclohexanecarboxamide

CAS No.:

Cat. No.: VC10527426

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO2 |

|---|---|

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)cyclohexanecarboxamide |

| Standard InChI | InChI=1S/C14H19NO2/c1-17-13-9-7-12(8-10-13)15-14(16)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,15,16) |

| Standard InChI Key | HIXKKTIDKQKPNN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)C2CCCCC2 |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2CCCCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(4-Methoxyphenyl)cyclohexanecarboxamide consists of a cyclohexane ring substituted with a carboxamide group at one position. The amide nitrogen is further bonded to a 4-methoxyphenyl moiety, introducing aromaticity and electron-donating methoxy functionality. The IUPAC name, N-(4-methoxyphenyl)cyclohexanecarboxamide, reflects this connectivity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 233.31 g/mol | |

| XLogP3 | 3.2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 3 |

Spectroscopic and Analytical Characterization

The compound’s structure is validated through:

-

Nuclear Magnetic Resonance (NMR): and NMR spectra confirm the cyclohexane chair conformation and methoxyphenyl substitution.

-

Infrared (IR) Spectroscopy: Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (C–O of methoxy group).

-

Mass Spectrometry: A molecular ion peak at m/z 233.14 corresponds to the exact mass .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a two-step process:

-

Activation of Cyclohexanecarboxylic Acid: Reacting cyclohexanecarboxylic acid with a coupling agent (e.g., DCC or EDC) to form an active intermediate.

-

Amidation with 4-Methoxyaniline: Nucleophilic acyl substitution introduces the 4-methoxyphenyl group, yielding the target compound in ~70–85% purity.

Process Optimization

-

Solvent Selection: Dichloromethane or THF enhances reaction efficiency.

-

Catalysis: DMAP (4-dimethylaminopyridine) accelerates amide bond formation.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Physicochemical Properties

Solubility and Partitioning

-

LogP (XLogP3): 3.2 indicates moderate lipophilicity, favoring membrane permeability .

-

Aqueous Solubility: Limited solubility in water (<1 mg/mL) but miscible with organic solvents like ethanol and DMSO.

Thermal Stability

Differential Scanning Calorimetry (DSC) reveals a melting point of 128–130°C, consistent with crystalline amides.

Applications in Scientific Research

Pharmaceutical Development

-

TRPV1 Modulation: Derivatives exhibit affinity for transient receptor potential vanilloid 1 (TRPV1), implicated in pain perception .

-

Enzyme Inhibition: Preliminary assays suggest inhibitory activity against cyclooxygenase-2 (COX-2), a target in inflammation.

Material Science

-

Polymer Additives: Incorporation into polyurethane matrices enhances thermal stability and mechanical strength.

Recent Research Findings

Derivative Synthesis and Bioactivity

-

N-Acylated Derivatives: Substituting the amide hydrogen with acetyl or glycyl groups modulates bioavailability. For example, N-acetylation increases metabolic stability in hepatic microsomes.

-

Anticancer Screening: In vitro studies against MCF-7 breast cancer cells show moderate cytotoxicity (IC = 45 µM), linked to apoptosis induction via caspase-3 activation.

Sensory Applications

Patent literature discloses its use in consumer products (e.g., oral care items) to elicit cooling sensations by activating thermoreceptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume